

An In-depth Technical Guide to Anhydrous vs. Hexahydrate Magnesium Hexafluorosilicate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Magnesium hexafluorosilicate*

Cat. No.: *B098987*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the physicochemical properties, applications, and toxicological profiles of anhydrous and hexahydrate **magnesium hexafluorosilicate**. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the key characteristics and differences between these two forms of the same inorganic compound.

Introduction

Magnesium hexafluorosilicate ($MgSiF_6$) is an inorganic salt that exists in two primary forms: anhydrous ($MgSiF_6$) and hexahydrate ($MgSiF_6 \cdot 6H_2O$). While chemically related, their physical properties and handling considerations differ significantly due to the presence of water of crystallization in the hexahydrate form. In aqueous solutions, both forms are considered chemically and toxicologically indistinguishable as they readily hydrolyze.^[1] This guide will delineate the known properties of each form, present available data in a structured format, and provide diagrams to illustrate key relationships and processes.

Physicochemical Properties

The most notable differences between the anhydrous and hexahydrate forms of **magnesium hexafluorosilicate** lie in their physical properties. The following tables summarize the available quantitative data for easy comparison.

Table 1: General and Physical Properties

Property	Anhydrous Magnesium Hexafluorosilicate	Magnesium Hexafluorosilicate Hexahydrate
CAS Number	16949-65-8[2][3]	18972-56-0[2][4]
Molecular Formula	MgSiF ₆ [2][3]	MgSiF ₆ ·6H ₂ O[2][5]
Molecular Weight	166.39 g/mol [3][6]	274.47 g/mol [2]
Appearance	White powder or crystalline solid[6][7][8]	White, efflorescent, odorless crystals[2]
Density	1.788 g/cm ³ [2][6]	1.788 g/cm ³ [2]
Melting Point	Decomposes at 120 °C[7][8]	Decomposes at approximately 120 °C[2][9]
Boiling Point	212 °C[6]	Not applicable (decomposes)
Solubility in Water	Soluble	Readily dissolves in water[4]
Solubility in Alcohol	Insoluble[2]	Insoluble[2]

Table 2: Structural and Toxicological Properties

Property	Anhydrous Magnesium Hexafluorosilicate	Magnesium Hexafluorosilicate Hexahydrate
Crystal Structure	Data not readily available	Monoclinic
Acute Oral Toxicity (LD50)	Toxic if swallowed (Classification) [1] . LD50 in guinea pigs: 200 mg/kg [2]	LD50 in rats: 291 mg/kg bw [1]
Acute Inhalation Toxicity	Harmful if inhaled (Classification) [10]	Moderate acute inhalation toxicity [1]
Eye Irritation	May cause serious eye injury [7]	Causes serious eye damage [9]
Skin Irritation	Not a skin irritant in rabbits (80% aqueous solution) [7]	Not classified as a skin irritant [11]

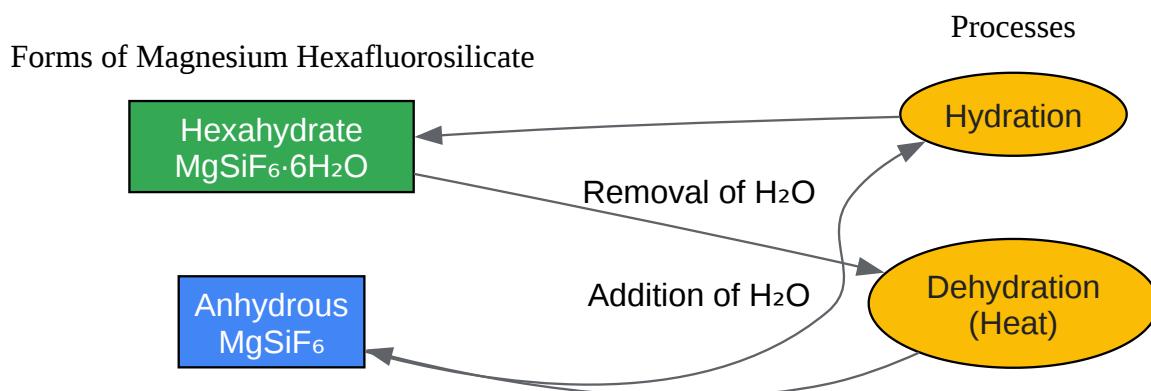
Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of anhydrous and hexahydrate **magnesium hexafluorosilicate** are not extensively available in the public domain. However, general methodologies can be inferred from the literature.

Synthesis

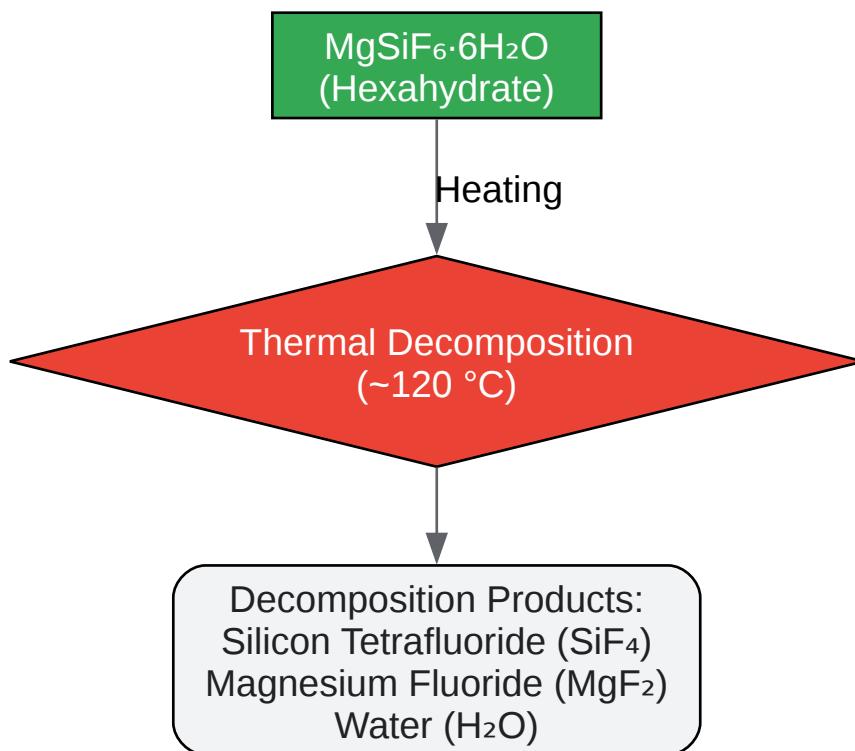
A general method for the synthesis of **magnesium hexafluorosilicate** involves the reaction of a magnesium source with hexafluorosilicic acid (H_2SiF_6). The hexahydrate form can be crystallized from an aqueous solution.

- General Reaction: $MgO + H_2SiF_6 \rightarrow MgSiF_6 + H_2O$
- Alternative Reactants: Magnesium carbonate ($MgCO_3$) or magnesium hydroxide ($Mg(OH)_2$) can also be used as the magnesium source.
- Crystallization: The hexahydrate form is obtained by allowing the resulting solution to cool and crystallize. The anhydrous form can be obtained by careful dehydration of the hexahydrate, though this process is challenging as heating can lead to decomposition.


Characterization Techniques

Standard analytical techniques would be employed to characterize the synthesized compounds:

- X-ray Diffraction (XRD): To determine the crystal structure and phase purity.
- Thermal Analysis (TGA/DSC): To study the thermal stability and decomposition behavior, particularly the dehydration process of the hexahydrate.
- Spectroscopy (FTIR, Raman): To identify functional groups and confirm the chemical structure.
- Elemental Analysis: To determine the elemental composition and confirm the stoichiometry.


Visualization of Key Processes

The following diagrams illustrate the relationship between the two forms and their thermal decomposition, as well as a general workflow for their application.

[Click to download full resolution via product page](#)

Relationship between Anhydrous and Hexahydrate Forms.

[Click to download full resolution via product page](#)

Thermal Decomposition Pathway of the Hexahydrate.

[Click to download full resolution via product page](#)

General Synthesis and Application Workflow.

Applications and Relevance to Drug Development

The primary applications of **magnesium hexafluorosilicate** are industrial.

- Construction: It is used as a hardener and waterproofing agent for concrete.[8]
- Wood Preservation: It acts as a preservative against insects and fungi.
- Ceramics: It is used in the manufacturing of ceramics.[1]
- Textiles: The hexahydrate form has been used for mothproofing textiles.[2]
- Oral Care: The anhydrous form is listed for use as an oral care agent in cosmetics.[1]

While one source indicates its use as a fine chemical intermediate in the pharmaceutical industry, specific examples or detailed applications in drug development are not well-documented in publicly available literature.[5] Its toxicity, driven by the release of fluoride ions in aqueous environments, is a significant consideration for any potential biomedical applications.

Hydrolysis and Toxicological Profile

In aqueous solution, both anhydrous and hexahydrate **magnesium hexafluorosilicate** are chemically and toxicologically similar because they hydrolyze to produce fluoride ions.[1] The toxicity of these compounds is primarily attributed to the effects of the fluoride ion.[1] Both forms are classified as toxic if swallowed, and harmful if inhaled.[1][9] They are also known to cause serious eye damage.[9][11]

Conclusion

Anhydrous and hexahydrate **magnesium hexafluorosilicate** are two forms of the same salt with distinct physical properties due to the presence of water of crystallization. The hexahydrate is a crystalline solid that decomposes upon heating to around 120 °C, while the anhydrous form is a powder. In aqueous environments, their chemical and toxicological properties are largely identical due to hydrolysis. Their applications are predominantly industrial, and while there are minor mentions of their use in cosmetics and as chemical intermediates, their direct role in drug development is not well-established. Researchers and professionals should be aware of their toxicity and handle them with appropriate safety precautions. Further research would be needed to explore any potential for these compounds in pharmaceutical or biomedical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. [Magnesium Hexafluorosilicate](http://Magnesium%20Hexafluorosilicate) [drugfuture.com]
- 3. scbt.com [scbt.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. americanelements.com [americanelements.com]
- 7. [Magnesium hexafluorosilicate | F6Si.Mg | CID 61861 - PubChem](http://Magnesium%20hexafluorosilicate%20%7C%20F6Si.Mg%20%7C%20CID%2061861%20-%20PubChem) [pubchem.ncbi.nlm.nih.gov]
- 8. [MAGNESIUM HEXAFLUOROSILICATE](http://MAGNESIUM%20HEXAFLUOROSILICATE) - Ataman Kimya [atamanchemicals.com]
- 9. tennantdistribution.com [tennantdistribution.com]
- 10. gelest.com [gelest.com]
- 11. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Anhydrous vs. Hexahydrate Magnesium Hexafluorosilicate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098987#anhydrous-vs-hexahydrate-magnesium-hexafluorosilicate-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com